molecular formula C22H29N3O2 B2957887 N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-phenoxyacetamide CAS No. 898448-76-5

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-phenoxyacetamide

Cat. No. B2957887
CAS RN: 898448-76-5
M. Wt: 367.493
InChI Key: AXJYPLSKVAAONL-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-phenoxyacetamide, also known as MPTP-PEA, is a compound that has been widely studied for its potential use in scientific research. This compound is a derivative of phenoxyacetic acid and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Crystal Structure Analysis

One study focused on the crystal structure of a related benzimidazole compound, highlighting the importance of structural analysis in understanding the biological activities of such molecules. This type of research can reveal how slight modifications in molecular structure can influence the interaction with biological targets, potentially leading to the development of new therapeutic agents (S. Ozbey, C. Kuş, H. Göker, 2001).

Enzyme Inhibition

Another study presented the asymmetric synthesis of a human leukocyte elastase inhibitor, demonstrating the potential of piperazine derivatives in the design of enzyme inhibitors. This research underscores the versatility of piperazine-containing compounds in developing inhibitors for various enzymes, which is crucial for therapeutic applications (R. Cvetovich et al., 1996).

Neuroprotective Effects

Research on acetic ether derivatives, including compounds similar to N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-phenoxyacetamide, explored their potential in improving cognitive functions. These studies highlight the neuroprotective and memory-enhancing effects of such compounds, suggesting their applicability in treating cognitive disorders (Zhang Hong-ying, 2012).

Catalytic and Antimicrobial Activities

A study on unsymmetrical phenoxo bridged metal complexes, including piperazine derivatives, revealed their catalytic and antimicrobial properties. This suggests the potential use of these compounds in catalysis and as antimicrobial agents, highlighting the broad applicability of piperazine-based compounds in various scientific domains (K. Shanmuga Bharathi et al., 2009).

Potential as PET Agents

Another intriguing application is in the development of PET agents for imaging enzymes involved in neuroinflammation. A study synthesized a compound with a structure similar to the target molecule, showcasing the potential of piperazine derivatives in diagnostic imaging, particularly in identifying and monitoring neuroinflammatory processes (Xiaohong Wang et al., 2018).

properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-18-8-10-19(11-9-18)21(25-14-12-24(2)13-15-25)16-23-22(26)17-27-20-6-4-3-5-7-20/h3-11,21H,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJYPLSKVAAONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-phenoxyacetamide

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